molecular formula C19H13F5N2O B14771915 (S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole

(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole

Cat. No.: B14771915
M. Wt: 380.3 g/mol
InChI Key: XYJPNQBXDWVGKC-UHFFFAOYSA-N
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Description

(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is a complex organic compound that features a unique combination of structural elements. This compound includes a perfluorophenyl group, an indole moiety, and a dihydrooxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the perfluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the dihydrooxazole ring via cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted oxazole and indole derivatives, which can be further utilized in different applications.

Scientific Research Applications

(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The perfluorophenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins, while the indole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-methyl-4-((1-(trifluoromethyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
  • (S)-2-methyl-4-((1-(pentafluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole

Uniqueness

(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C19H13F5N2O

Molecular Weight

380.3 g/mol

IUPAC Name

2-methyl-4-[[1-(2,3,4,5,6-pentafluorophenyl)indol-3-yl]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C19H13F5N2O/c1-9-25-11(8-27-9)6-10-7-26(13-5-3-2-4-12(10)13)19-17(23)15(21)14(20)16(22)18(19)24/h2-5,7,11H,6,8H2,1H3

InChI Key

XYJPNQBXDWVGKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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